
TMP920
描述
TMP920 是一种高效且选择性的视黄酸受体相关孤儿受体 γt (RORγt) 拮抗剂。 该化合物主要用于科学研究,以抑制 RORγt 与 SRC1 肽的结合,其 IC50 值为 0.03 μM 。 RORγt 是一种重要的转录因子,参与 T 辅助 17 (Th17) 细胞的分化,Th17 细胞在慢性炎症和自身免疫性疾病中起着重要作用 .
准备方法
合成路线和反应条件
TMP920 的合成涉及多个步骤,从市售的起始原料开始。 关键步骤包括二苯甲酰胺部分的形成以及富电子杂环的引入,例如异恶唑 。 反应条件通常涉及使用有机溶剂,如二甲亚砜 (DMSO),并应用超声技术来提高溶解度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件以确保高收率和纯度。 该化合物通常以固体形式生产,并在低温下储存以保持稳定性 .
化学反应分析
反应类型
TMP920 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物可以被还原形成还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤素和亲核试剂等试剂通常用于取代反应.
主要生成物
科学研究应用
Applications in Autoimmune Diseases
Case Study: Inhibition of Th17 Cells
In vitro studies have shown that TMP920 significantly inhibits the proliferation and function of Th17 cells. When primary naïve CD4+ T cells were cultured under Th17-polarizing conditions, this compound demonstrated a dose-dependent reduction in IL-17 production at concentrations above 2.5 μM. This effect was confirmed through experiments involving RORγt-deficient T cells, indicating that this compound's action is primarily through RORγt inhibition rather than cytotoxicity .
Applications in Cancer Therapy
Case Study: Antitumor Activity
Recent investigations have highlighted the potential of this compound in cancer therapy. The compound's ability to inhibit RORγt may also extend to modulating tumor microenvironments where Th17 cells contribute to tumor progression. By reducing IL-17 levels, this compound could potentially enhance anti-tumor immunity and improve outcomes in cancer treatments .
Comparative Data Table
The following table summarizes key findings related to the inhibitory effects of this compound compared to other compounds:
Compound | IC50 (μM) | Target | Effect on IL-17 Production |
---|---|---|---|
This compound | 1.1 | RORγt | Significant inhibition |
TMP778 | 0.017 | RORγt | Most potent inhibitor |
Digoxin | 10 | RORγt | Moderate inhibition |
作用机制
TMP920 通过抑制 RORγt 与 SRC1 肽的结合发挥作用。 这种抑制破坏了 Th17 细胞的转录网络,导致这些细胞的分化和维持减少。 该化合物显着降低了 RORγt 在其靶基因组元件上的占据率,从而调节参与炎症和自身免疫的基因的表达 .
相似化合物的比较
类似化合物
TMP778: 另一种高效且选择性的 RORγt 抑制剂,其 IC50 值为 0.005 μM.
SR1001: RORα 和 RORγ 的反向激动剂,其 IC50 值分别为 172 nM 和 111 nM.
GSK805: 一种高效的口服生物利用度 RORγt 反向激动剂.
TMP920 的独特性
This compound 由于其对 RORγt 的高效性和选择性而独一无二。 与其他类似化合物相比,它具有较低的 IC50 值,使其成为更有效的 RORγt 抑制剂。 此外,this compound 在其分子结构中表现出更高的灵活性,这增强了它与 RORγt 的结合相互作用 .
生物活性
TMP920 is a small-molecule antagonist of the retinoid-related orphan receptor gamma t (RORγt), which plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of interleukin-17 (IL-17). This compound has garnered attention for its potential therapeutic applications in autoimmune diseases such as psoriasis, multiple sclerosis, and arthritis. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various models, and comparative data with other RORγt inhibitors.
This compound functions primarily by inhibiting RORγt, a transcription factor essential for Th17 cell differentiation. By binding to RORγt, this compound prevents the recruitment of co-activators necessary for IL-17 production while promoting the recruitment of co-repressors, effectively acting as an inverse agonist. This modulation leads to a significant reduction in IL-17 secretion from activated T cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on IL-17 production. The half-maximal inhibitory concentration (IC50) for this compound in RORγt-dependent assays is approximately 1.1 μM , indicating its effectiveness in suppressing Th17 cell activity without significant toxicity to T cells at this concentration .
Table 1: IC50 Values of RORγt Inhibitors
Compound | IC50 (μM) | Selectivity (RORα/RORβ) |
---|---|---|
This compound | 1.1 | >10 |
TMP778 | 0.017 | 1.24/1.39 |
Digoxin | <2.5 | Not specified |
These results highlight the selectivity of this compound over other nuclear receptors, with an IC50 greater than 10 μM for 22 other tested nuclear receptors, affirming its targeted action on RORγt .
In Vivo Studies
In vivo experiments further validate the therapeutic potential of this compound. In models of experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, administration of this compound significantly reduced IL-17A levels in a dose-dependent manner. For instance, at higher doses, reductions in systemic IL-17A levels reached approximately 93% compared to control groups .
Table 2: Effects of this compound on Cytokine Production in EAE Models
Treatment | Dose (mg/kg) | IL-17A Reduction (%) |
---|---|---|
This compound | 60 | 93 |
Control | N/A | 0 |
Clinical Implications
The inhibition of IL-17 production by this compound suggests its potential utility in treating autoimmune conditions characterized by Th17 cell overactivity. Preclinical studies indicate that RORγt antagonists like this compound could effectively mitigate symptoms in conditions such as psoriasis and rheumatoid arthritis by reducing inflammatory responses driven by Th17 cells .
Comparative Analysis with Other RORγt Inhibitors
When comparing this compound with other known RORγt inhibitors such as TMP778 and A-9758, it is evident that while all compounds share similar mechanisms, their potency and selectivity vary significantly. For example, while A-9758 has shown robust activity with an IC50 as low as 38 nM for IL-17A secretion inhibition , this compound’s broader selectivity profile makes it a valuable candidate for therapeutic development.
属性
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3/c1-19-10-15-26(20(2)16-19)29(24-8-6-5-7-9-24)30-28(32)17-23-11-13-25(14-12-23)33-18-27-21(3)31-34-22(27)4/h5-16,29H,17-18H2,1-4H3,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBIDOWYJZWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OCC4=C(ON=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。